N-(4-methylbenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The type of reactions a compound can participate in is largely determined by its functional groups .Scientific Research Applications
Antimicrobial Applications
Research has explored the synthesis of new derivatives related to N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide for potential antimicrobial applications. For example, a study on the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents found that these compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their potential in treating microbial infections (Bhushan A. Baviskar et al., 2013).
Anticancer and Chemotherapeutic Research
Another area of focus is the development of compounds for anticancer and chemotherapeutic research. For instance, substituted 2-[(2-oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments were synthesized and evaluated for their cytotoxicity and anticancer activity. Some of these compounds showed considerable cytotoxicity and promising anticancer activity against various cancer cell lines, highlighting the potential of such derivatives in cancer therapy (S. Kovalenko et al., 2012).
Molecular Structure and Reactivity Studies
Studies on the molecular structure and reactivity of related compounds have provided insights into their potential applications. For example, research on the synthesis and reactivity of [1,2,4]triazolo-annelated quinazolines, starting from N-cyanoimidocarbonates, opens avenues for creating a variety of derivatives with potential therapeutic applications (R. Al-Salahi, 2010).
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with studies showing significant antioxidant activity. This suggests potential applications in developing antioxidant therapies (K. Chkirate et al., 2019).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-6-8-13(9-7-12)10-19-16(22)11-24-17-14-4-2-3-5-15(14)20-18(23)21-17/h6-9H,2-5,10-11H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHXHVVLYZTXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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